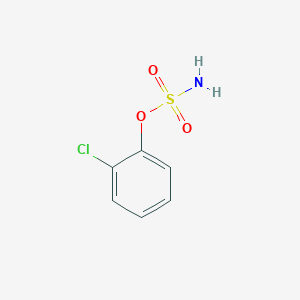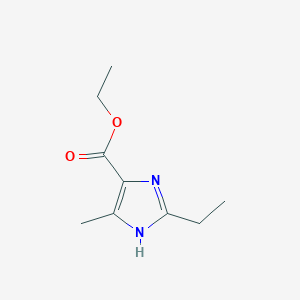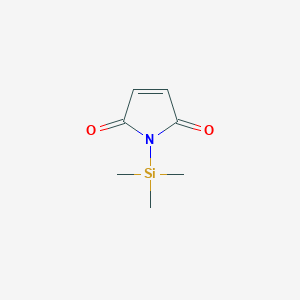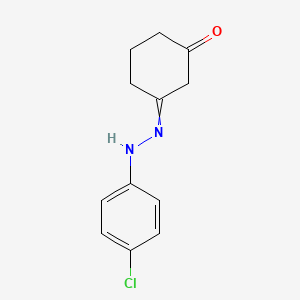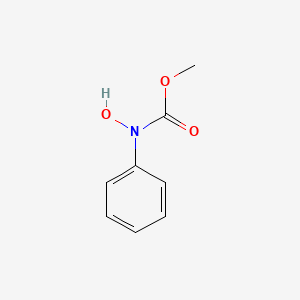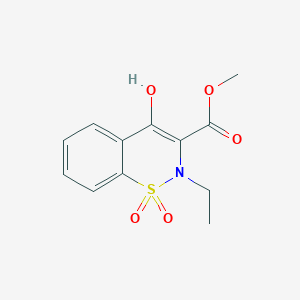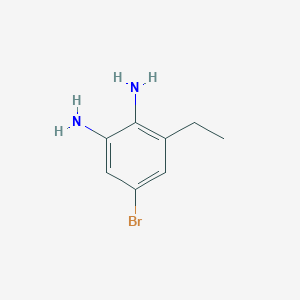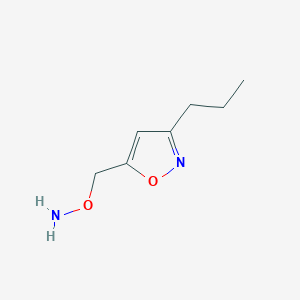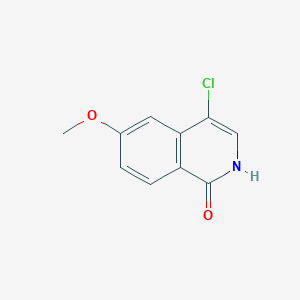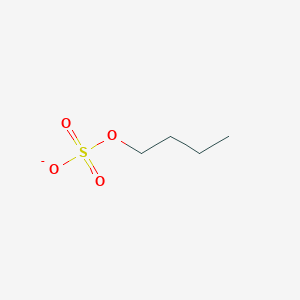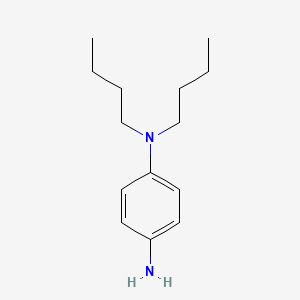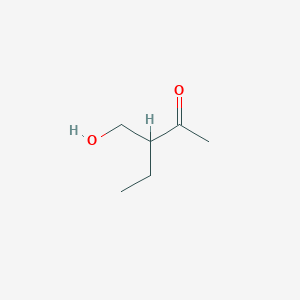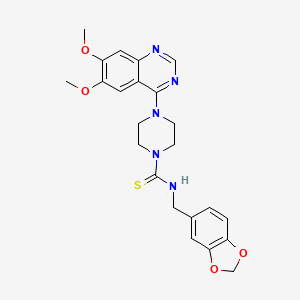
N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CT52923 is a selective, orally active antagonist of platelet-derived growth factor receptor. It functions as an ATP-competitive inhibitor and has versatile applications for researching an array of pathological diseases such as atherosclerosis, glomerulonephritis, liver cirrhosis, pulmonary fibrosis, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
CT52923 is synthesized through a series of piperazinyl quinazoline compounds identified as potent antagonists of the platelet-derived growth factor receptor by screening chemical libraries. The optimized analog, CT52923, is shown to be an ATP-competitive inhibitor that exhibits remarkable specificity when tested against other kinases .
Industrial Production Methods
The industrial production methods for CT52923 involve the synthesis of piperazinyl quinazoline compounds, followed by optimization to achieve the desired specificity and potency. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions
CT52923 undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Scientific Research Applications
CT52923 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of platelet-derived growth factor receptor.
Biology: Used to investigate the role of platelet-derived growth factor receptor in cellular proliferation, migration, and suppression of neointima following vascular injury.
Medicine: Potential therapeutic applications in treating diseases such as atherosclerosis, glomerulonephritis, liver cirrhosis, pulmonary fibrosis, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting platelet-derived growth factor receptor .
Mechanism of Action
CT52923 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor. It functions as an ATP-competitive inhibitor, blocking the receptor’s ability to bind ATP and subsequently inhibiting its signaling pathways. This inhibition leads to the suppression of cellular responses such as smooth muscle cell migration and fibroblast proliferation .
Comparison with Similar Compounds
CT52923 is compared with other similar compounds, such as:
KN734: Another benzylthiourea analogue with a small substituent on the 4-position and the 3,4-methylenedioxy group.
PDGFR Antagonists: Other compounds that inhibit platelet-derived growth factor receptor, but may have different specificity and potency profiles.
Uniqueness
CT52923 is unique due to its remarkable specificity and potency as an ATP-competitive inhibitor of platelet-derived growth factor receptor. It exhibits significant inhibition of cellular responses at lower concentrations compared to other similar compounds .
Properties
Molecular Formula |
C23H25N5O4S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C23H25N5O4S/c1-29-19-10-16-17(11-20(19)30-2)25-13-26-22(16)27-5-7-28(8-6-27)23(33)24-12-15-3-4-18-21(9-15)32-14-31-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,24,33) |
InChI Key |
ORRFUYVNMZSYIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


